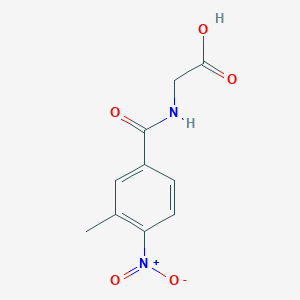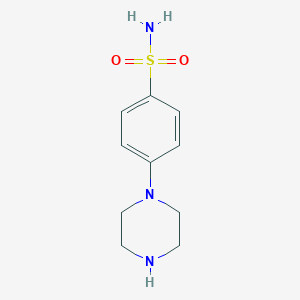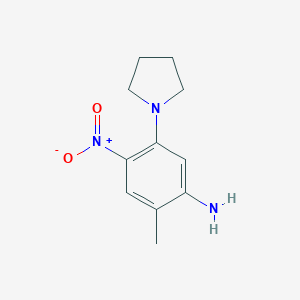
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile, also known as TMCB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, materials science, and organic chemistry. TMCB is a cyclobutane-based compound that has two cyano groups and four methoxy groups attached to the four carbons of the cyclobutane ring.
作用機序
The mechanism of action of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is not well understood. However, it is believed that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile exerts its effects by interacting with cellular targets such as proteins and enzymes. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
生化学的および生理学的効果
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is also soluble in common organic solvents such as dichloromethane and ethanol. However, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has not been extensively studied in vivo, which may limit its potential applications in medicine.
将来の方向性
There are several future directions for the study of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile. In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied for its potential anticancer properties. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied as a precursor for the synthesis of MOFs and COFs with novel properties. Finally, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential applications in catalysis and other chemical reactions.
合成法
The synthesis of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is a complex process that involves several steps. The most common method for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is the reaction of 2,2,3,3-tetramethoxycyclobutanone with malononitrile in the presence of a base such as potassium carbonate. The reaction yields 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile as a white solid in good yield. Other methods for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile have also been reported, including the reaction of cyclobutanone with malononitrile in the presence of a base and the reaction of 2,2,3,3-tetramethoxycyclobutanone with cyanoacetic acid in the presence of a base.
科学的研究の応用
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been extensively studied for its potential applications in various fields. In organic chemistry, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of more complex molecules. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been studied for its potential anticancer properties.
特性
CAS番号 |
56069-54-6 |
|---|---|
製品名 |
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
分子式 |
C14H16N2O5 |
分子量 |
292.29 g/mol |
IUPAC名 |
4-(furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O5/c1-17-13(18-2)11(10-6-5-7-21-10)12(8-15,9-16)14(13,19-3)20-4/h5-7,11H,1-4H3 |
InChIキー |
CCUQLQGKYPQTOJ-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC |
正規SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC |
その他のCAS番号 |
56069-54-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




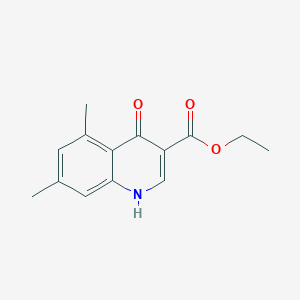
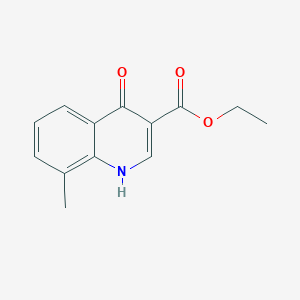




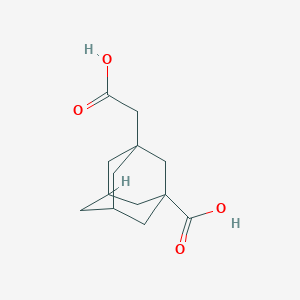
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
